N-Isobutyryl-2-methylalanine
Overview
Description
N-Isobutyryl-2-methylalanine is a chemical compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is a derivative of alanine, featuring an isobutyryl group attached to the nitrogen atom and a methyl group on the alpha carbon. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutyryl-2-methylalanine can be synthesized through various methods. One common approach involves the acylation of 2-methylalanine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale amino acid derivative synthesis apply. These methods often involve optimized reaction conditions, continuous flow processes, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyryl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: This compound can participate in nucleophilic substitution reactions, where the isobutyryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-Isobutyryl-2-methylalanine has several applications in scientific research:
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Isobutyryl-2-methylalanine exerts its effects involves interactions with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
2-Aminoisobutyric acid:
Beta-methylamino-L-alanine: This compound is a non-proteinogenic amino acid with a methylamino group on the side chain, differing from N-Isobutyryl-2-methylalanine in its functional groups and biological activity.
Uniqueness
This compound is unique due to its specific structural features, including the isobutyryl group and the methyl group on the alpha carbon. These features confer distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
IUPAC Name |
2-methyl-2-(2-methylpropanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h5H,1-4H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDMVRJIQGPVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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